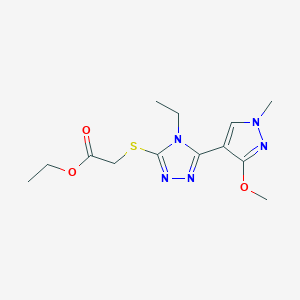
ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C13H19N5O3S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
Structural Overview
The compound features a complex structure that includes both pyrazole and triazole moieties, which are known for their diverse biological activities. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H19N5O3S |
| Molecular Weight | 325.39 g/mol |
| CAS Number | 1013775-28-4 |
Synthesis
The synthesis of this compound typically involves several key reactions that allow for the introduction of the pyrazole and triazole functionalities. The methods of synthesis may include multicomponent reactions (MCRs), which have been shown to yield high purity and efficiency in producing biologically active compounds .
Biological Activities
Compounds containing pyrazole and triazole structures have been extensively studied for various biological activities. The following sections outline the prominent biological effects associated with this compound.
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. A recent review highlighted that pyrazole derivatives displayed antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of triazole-containing compounds has been well documented. This compound is expected to align with these findings due to its structural similarities with known anticancer agents. In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation effectively .
Other Biological Activities
Additionally, compounds featuring triazole rings have been reported to possess antifungal, antiviral, and anti-inflammatory activities. For example, research has shown that certain triazoles exhibit potent antifungal effects against various fungal pathogens .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antibacterial Screening : A study screened various pyrazole derivatives against E. coli and Bacillus subtilis, revealing promising antibacterial properties at specific concentrations .
- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of triazole derivatives on different cancer cell lines, demonstrating significant inhibition of cell growth .
Propriétés
IUPAC Name |
ethyl 2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-5-18-11(9-7-17(3)16-12(9)20-4)14-15-13(18)22-8-10(19)21-6-2/h7H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKVFPCPQVAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OCC)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














